Cyclopentynafil is a synthetic compound classified as a phosphodiesterase type V inhibitor, structurally related to sildenafil, a well-known medication for erectile dysfunction. It was isolated from a dietary supplement that was illegally marketed, highlighting its emergence as a novel analogue in the pharmaceutical landscape . The compound's development is significant due to its potential therapeutic applications, particularly in treating erectile dysfunction and possibly other conditions associated with phosphodiesterase type V inhibition.
The synthesis of cyclopentynafil involves several chemical reactions that can be optimized for efficiency and yield. While specific detailed procedures may vary, the synthesis typically begins with the preparation of key intermediates that undergo cyclization to form the cyclopentynafil structure.
The efficiency of the synthesis can be influenced by factors such as reaction time, temperature, and the nature of solvents used in the process .
Cyclopentynafil exhibits a unique molecular structure characterized by a cyclopentane ring fused to an aromatic system. The molecular formula is C₁₃H₁₅N₃O, indicating the presence of nitrogen atoms which are critical for its biological activity.
Cyclopentynafil participates in various chemical reactions typical for phosphodiesterase inhibitors:
Cyclopentynafil's mechanism of action revolves around its ability to inhibit phosphodiesterase type V:
Cyclopentynafil exhibits distinct physical and chemical properties:
The primary application of cyclopentynafil lies within pharmacology as a potential treatment for erectile dysfunction:
Cyclopentynafil is a synthetic analogue of phosphodiesterase type 5 inhibitors, with the molecular formula C~23~H~29~N~7~O~3~S. Its core structure comprises a pyrazolopyrimidinone scaffold linked to a thiophene sulfonamide group, distinguished by a cyclopentyl ring modification at the sulfonamide moiety. Key physicochemical properties include:
Table 1: Physicochemical Properties of Cyclopentynafil
Property | Value |
---|---|
Molecular Formula | C~23~H~29~N~7~O~3~S |
Molecular Weight | 483.59 g/mol |
Log P | 3.2 |
Aqueous Solubility | <0.1 mg/mL |
Melting Point | 213–215°C |
Structural characterization relies on advanced techniques:
Cyclopentynafil belongs to a growing class of unapproved phosphodiesterase type 5 inhibitor analogues designed to mimic approved drugs like sildenafil while evading regulatory detection. These analogues share three conserved pharmacophoric elements:
Notably, Cyclopentynafil’s cyclopentyl group replaces the piperazine ring in sildenafil, reducing polarity and altering metabolic stability. This modification parallels other illicit analogues:
Table 2: Common Structural Modifications in Phosphodiesterase Type 5 Inhibitor Analogues
Analogue | Core Structure | Key Modification |
---|---|---|
Cyclopentynafil | Pyrazolopyrimidinone | Cyclopentyl sulfonamide |
Hydroxythiohomosildenafil | Pyrazolopyrimidinone | Hydroxylated thiophene |
Aminotadalafil | Tetrahydro-β-carboline | Hydrazone linkage |
These structural tweaks aim to circumvent patent protections and regulatory standards but often retain phosphodiesterase type 5 inhibitory activity [5] [8].
Molecular Topology and Binding Interactions
Cyclopentynafil’s pyrazolopyrimidinone core aligns with sildenafil, but its cyclopentyl sulfonamide introduces steric bulk distinct from sildenafil’s piperazine ring. Computational modeling reveals:
Table 3: Structural Comparison with Approved Phosphodiesterase Type 5 Inhibitors
Feature | Cyclopentynafil | Sildenafil | Tadalafil |
---|---|---|---|
Core Structure | Pyrazolopyrimidinone | Pyrazolopyrimidinone | Tetrahydro-β-carboline |
Sulfonamide Substitutent | Cyclopentyl | N-Methylpiperazine | Benzodioxolane |
Hydrophobic Pocket Fit | High | Moderate | High |
H-Bond Acceptor Atoms | 3 | 4 | 3 |
Pharmacophore Displacement
Cyclopentynafil’s thiophene ring shifts the sulfonamide position by 1.5 Å compared to sildenafil, weakening hydrogen bonding with Gln~817~—a residue critical for phosphodiesterase type 5 inhibitor efficacy [10]. This displacement may reduce potency but aids evasion from antibody-based screening.
Regulatory Detection Challenges
Cyclopentynafil’s structural novelty complicates identification in adulterated supplements:
ConclusionsCyclopentynafil exemplifies the trend of molecular diversification among illicit phosphodiesterase type 5 inhibitors. Its cyclopentyl-modified sulfonamide differentiates it structurally and physicochemically from approved drugs while retaining core inhibitory activity. Analytical characterization hinges on advanced mass spectrometry and NMR to address evolving regulatory challenges. Future design of phosphodiesterase type 5 inhibitors must balance innovation with rigorous safety evaluation to prevent misuse.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3